

Application Notes and Protocols for Neogen's THC Forensic ELISA Kit

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Compound of Interest

Compound Name: Neogen

Cat. No.: B1678167

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This document provides a detailed guide for the use of **Neogen**'s THC Forensic ELISA (Enzyme-Linked Immunosorbent Assay) kit. The protocols and data presented are intended to assist in the qualitative screening of Tetrahydrocannabinol (THC) and its metabolites in various forensic samples.

Introduction

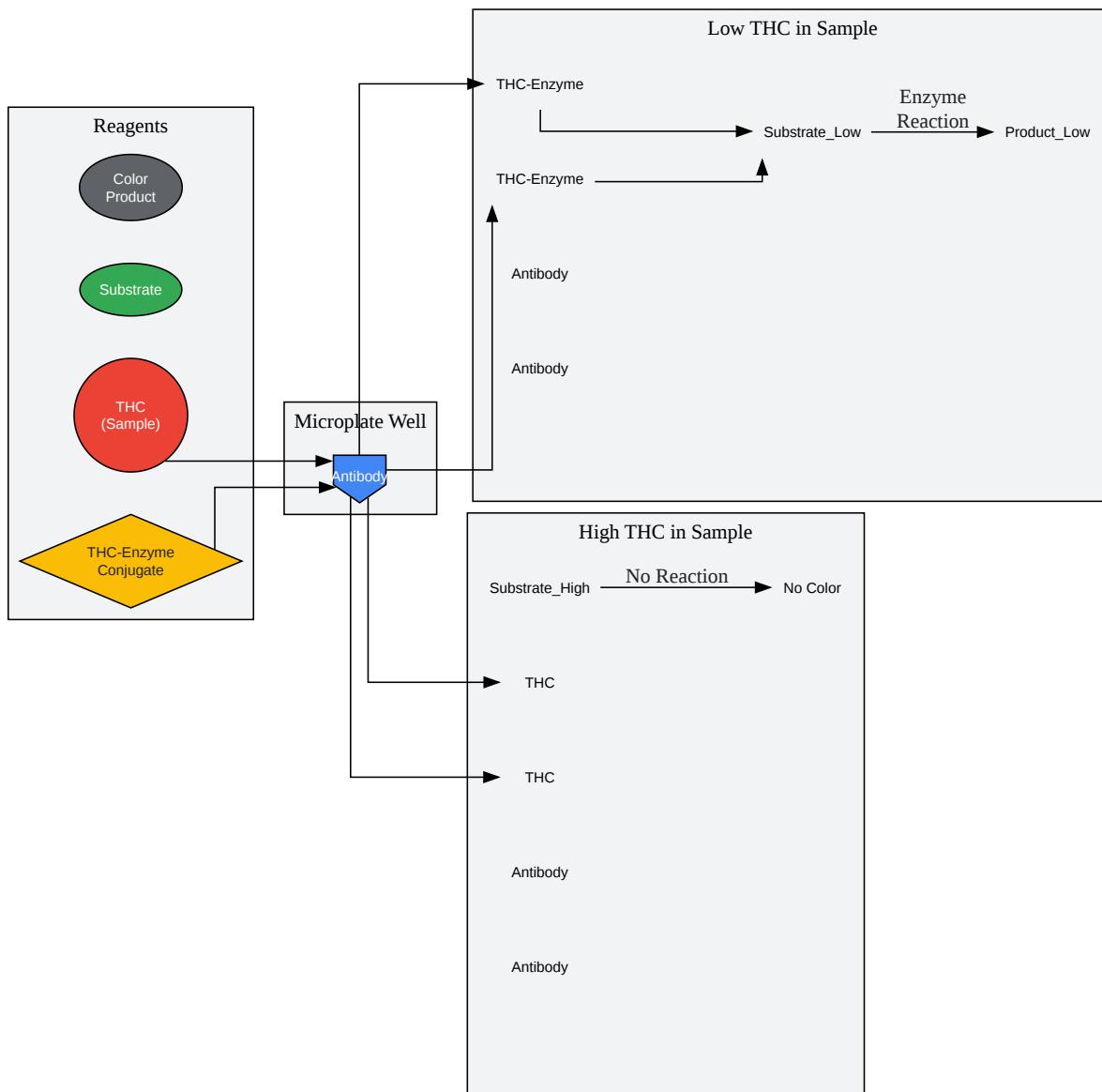
Neogen's THC Forensic ELISA kit is a competitive enzyme-linked immunosorbent assay designed for the qualitative screening of THC and its metabolites. This assay is a valuable tool for forensic toxicology, clinical research, and drug development, offering a rapid and sensitive method for detecting the presence of these compounds in diverse biological matrices. It is intended for forensic use only and it is recommended that all suspect samples be confirmed by a quantitative method such as gas chromatography/mass spectrometry (GC/MS).[\[1\]](#)[\[2\]](#)

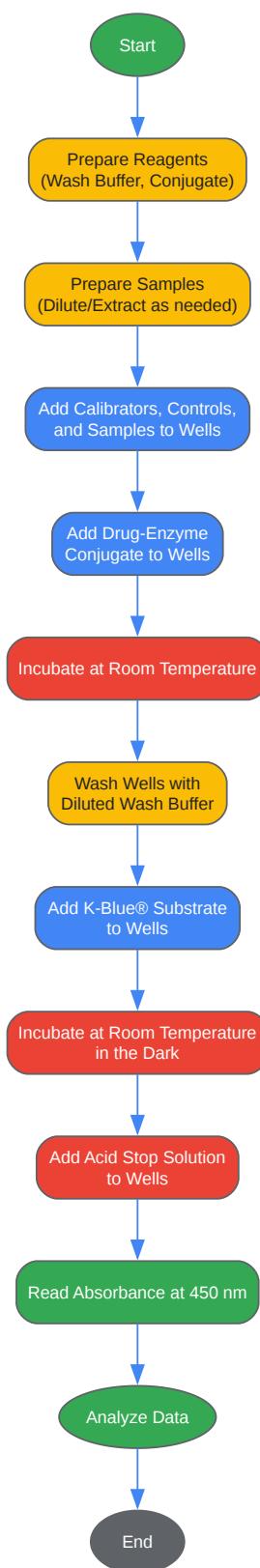
The assay operates on the principle of competition between the drug present in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate. The extent of color development is inversely proportional to the amount of drug in the sample.

Principle of the Competitive ELISA

The **Neogen** THC Forensic ELISA kit is a solid-phase immunoassay. The wells of the microplate are coated with antibodies specific to THC and its metabolites. When a sample is

added to the well, any THC present in the sample will bind to these antibodies. Subsequently, a fixed amount of THC conjugated to an enzyme (like horseradish peroxidase) is added. This enzyme-conjugate then competes with the THC from the sample for the remaining unoccupied antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of THC in the sample; a darker color indicates a lower concentration of THC, while a lighter color or no color indicates a higher concentration.



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References

- 1. [neogen.com \[neogen.com\]](https://www.neogen.com/neogen.com)
- 2. [neogen.com \[neogen.com\]](https://www.neogen.com/neogen.com)
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